(±)5,6-DHET lactone
(±)5,6-DHET lactone
5,6-DiHET lactone is a lactonized form of 5,6-EET and 5,6-DiHET. In solution, 5-EET degrades into 5-DiHET and 5-δ-lactone, which can be converted to 5-DiHET and quantified by GC-MS. 5,6-DiHET potently induces vasodilation of isolated canine coronary arterioles, with 41 and 100% inhibition occurring at 0.01 and 100 pM, respectively. It also induces vasodilation in isolated human microvessels and increases intracellular calcium levels in a dose-dependent manner, an effect that can be blocked by the nitric oxide scavenger L-NAME.
Epoxide hydrolases convert the EETs into vicinal diols, with the concurrent loss of much of their biological activity. (±)5-DiHET can be further transformed to the 1,5-lactone as an artifact during extraction.
Epoxide hydrolases convert the EETs into vicinal diols, with the concurrent loss of much of their biological activity. (±)5-DiHET can be further transformed to the 1,5-lactone as an artifact during extraction.
Brand Name:
Vulcanchem
CAS No.:
213126-92-2
VCID:
VC0163671
InChI:
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12-
SMILES:
CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.473
(±)5,6-DHET lactone
CAS No.: 213126-92-2
Cat. No.: VC0163671
Molecular Formula: C20H32O3
Molecular Weight: 320.473
* For research use only. Not for human or veterinary use.
Specification
| Description | 5,6-DiHET lactone is a lactonized form of 5,6-EET and 5,6-DiHET. In solution, 5-EET degrades into 5-DiHET and 5-δ-lactone, which can be converted to 5-DiHET and quantified by GC-MS. 5,6-DiHET potently induces vasodilation of isolated canine coronary arterioles, with 41 and 100% inhibition occurring at 0.01 and 100 pM, respectively. It also induces vasodilation in isolated human microvessels and increases intracellular calcium levels in a dose-dependent manner, an effect that can be blocked by the nitric oxide scavenger L-NAME. Epoxide hydrolases convert the EETs into vicinal diols, with the concurrent loss of much of their biological activity. (±)5-DiHET can be further transformed to the 1,5-lactone as an artifact during extraction. |
|---|---|
| CAS No. | 213126-92-2 |
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.473 |
| IUPAC Name | 6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one |
| Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- |
| Standard InChI Key | FVXUUVSFGPLNBJ-QNEBEIHSSA-N |
| SMILES | CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O |
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